molecular formula C7H9N3O2 B2509157 6-Ethoxypyrimidine-4-carboxamide CAS No. 2034367-80-9

6-Ethoxypyrimidine-4-carboxamide

Cat. No.: B2509157
CAS No.: 2034367-80-9
M. Wt: 167.168
InChI Key: FSZRTESGFHNGDB-UHFFFAOYSA-N
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Description

6-Ethoxypyrimidine-4-carboxamide is a chemical compound that has garnered attention in various fields of research and industry due to its unique structure and potential applications. It is characterized by the presence of an ethoxy group attached to the pyrimidine ring and a carboxamide group at the 4-position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxypyrimidine-4-carboxamide typically involves the reaction of ethoxypyrimidine derivatives with appropriate amide-forming reagents. One common method includes the condensation of ethoxypyrimidine with an amine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxypyrimidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxypyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyrimidine-4-carboxamide
  • 6-Chloropyrimidine-4-carboxamide
  • 6-Bromopyrimidine-4-carboxamide

Uniqueness

6-Ethoxypyrimidine-4-carboxamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-ethoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-6-3-5(7(8)11)9-4-10-6/h3-4H,2H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZRTESGFHNGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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